

# selectivity of NMS-0963 versus other orally available SYK inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NMS-0963  |           |
| Cat. No.:            | B12378000 | Get Quote |

A Comprehensive Comparison of **NMS-0963** and Other Orally Available SYK Inhibitors for Researchers

This guide provides an objective comparison of the spleen tyrosine kinase (SYK) inhibitor **NMS-0963** with other orally available alternatives in clinical development. The focus is on the selectivity profile, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these targeted therapies.

Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] It is a key mediator in B-cell receptor (BCR) signaling, making it an attractive therapeutic target for autoimmune diseases and certain hematological malignancies.[2][3][4] This comparison includes **NMS-0963**, Fostamatinib (the first-in-class oral SYK inhibitor), Entospletinib, Lanraplenib, Sovleplenib, Cerdulatinib, and TAK-659.

## Comparative Analysis of Kinase Selectivity

The selectivity of a kinase inhibitor is a critical factor in its therapeutic window and potential for off-target effects. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of **NMS-0963** and other orally available SYK inhibitors against SYK and a selection of off-target kinases.



| Inhibitor                   | SYK IC50 (nM) | Key Off-Target<br>Kinase IC50 (nM)                                                                                                                                                     | Reference(s) |
|-----------------------------|---------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| NMS-0963                    | 3             | Data from a broad kinase panel indicates a good selectivity profile, but specific IC50 values for off-targets are not publicly detailed.                                               |              |
| Fostamatinib (R406)         | 41            | KDR: 30, Ret: 10, FLT3: <50. R406 is considered nonselective, inhibiting multiple kinases at therapeutically relevant concentrations.[1][5]                                            | [1]          |
| Entospletinib (GS-<br>9973) | 7.7           | Highly selective, with greater than 13-fold selectivity over other kinases. Only one other kinase (TNK1) showed less than 10-fold selectivity versus SYK in a panel of 359 kinases.[6] | [1][6]       |
| Lanraplenib (GS-<br>9876)   | 9.5           | Highly selective. In a competitive binding assay against 395 kinases, only 8 off-target kinases had a Kd value within 10-fold of SYK. The most potently inhibited off-                 | [7][8]       |



|                             |     | target kinase in a<br>biochemical assay<br>was JAK2 (IC50 = 120<br>nM), showing a 9-fold<br>higher IC50 than for<br>SYK.[7][8] |          |
|-----------------------------|-----|--------------------------------------------------------------------------------------------------------------------------------|----------|
| Sovleplenib (HMPL-<br>523)  | 25  | FLT3: 63, KDR: 390,<br>LYN: 921.[1][9]                                                                                         | [1][9]   |
| Cerdulatinib<br>(PRT062070) | 32  | Dual SYK/JAK<br>inhibitor. JAK1: 12,<br>JAK2: 6, JAK3: 8,<br>TYK2: 0.5.[10][11]                                                | [10][11] |
| TAK-659 (Mivavotinib)       | 3.2 | Dual SYK/FLT3 inhibitor. It demonstrates greater than 50-fold selectivity for SYK and FLT3 over 290 other protein kinases.[12] | [12]     |

## SYK Signaling Pathway in B-Cell Receptor Activation

SYK is a central node in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, Src-family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors  $Ig\alpha$  and  $Ig\beta$ . SYK is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation.[3][4] Activated SYK then phosphorylates downstream adaptor proteins, such as BLNK/SLP-65, which nucleates the formation of a "signalsome" that includes Bruton's tyrosine kinase (BTK) and phospholipase C- $\gamma$ 2 (PLC- $\gamma$ 2).[3] This cascade ultimately leads to the activation of transcription factors that govern B-cell proliferation, differentiation, and survival. The diagram below illustrates this pathway and the point of inhibition by SYK inhibitors.





Click to download full resolution via product page

SYK Signaling Pathway and Point of Inhibition.



## **Experimental Protocols**

The determination of kinase inhibition, such as the IC50 values presented, is typically performed through in vitro kinase assays. Cellular assays are also crucial to confirm on-target activity within a biological context.

### In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general workflow for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

#### Materials:

- Recombinant human SYK enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- SYK substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP
- Test inhibitor (e.g., NMS-0963) dissolved in DMSO
- ADP-Glo™ Kinase Assay reagents (Promega)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

#### Procedure:

- Compound Dilution: Prepare a serial dilution of the test inhibitor in kinase buffer. The final DMSO concentration should be kept constant (e.g., <=1%).</li>
- Enzyme Preparation: Dilute the recombinant SYK enzyme to the desired concentration in kinase buffer.
- Reaction Setup: In a 384-well plate, add:



- 1 μL of the diluted inhibitor or vehicle (DMSO control).
- 2 μL of the diluted SYK enzyme.
- Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
- Reaction Initiation: Add 2 μL of a substrate/ATP mixture to initiate the kinase reaction. The final concentrations of substrate and ATP should ideally be at or near their respective Km values for SYK.
- Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
- Reaction Termination and ADP Detection:
  - Add 5 μL of ADP-Glo<sup>™</sup> Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  - $\circ$  Add 10  $\mu$ L of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.





Click to download full resolution via product page

Workflow for an In Vitro Kinase Inhibition Assay.

## **Cellular SYK Phosphorylation Assay**



To assess the inhibition of SYK activity in a cellular context, a common method is to measure the phosphorylation of SYK at key tyrosine residues (e.g., Tyr525/526) upon B-cell receptor stimulation.

#### Materials:

- B-cell lymphoma cell line (e.g., Ramos)
- Cell culture medium
- Stimulating agent (e.g., anti-IgM antibody)
- Test inhibitor (e.g., NMS-0963)
- Lysis buffer
- Phospho-SYK (Tyr525/526) and total SYK antibodies
- ELISA kit or Western blotting reagents

#### Procedure:

- · Cell Culture and Treatment:
  - Culture Ramos cells to the desired density.
  - Pre-incubate the cells with various concentrations of the SYK inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
- BCR Stimulation: Stimulate the cells with anti-IgM antibody for a short period (e.g., 5-15 minutes) to induce SYK phosphorylation.
- Cell Lysis: Immediately place the cells on ice, wash with cold PBS, and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Quantification of Phospho-SYK:



- ELISA: Use a sandwich ELISA kit specific for phospho-SYK (Tyr525/526) to quantify the level of phosphorylated SYK in the cell lysates.[13]
- Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-SYK and total SYK.
- Data Analysis: Normalize the phospho-SYK signal to the total SYK signal. Determine the IC50 value of the inhibitor by plotting the normalized phospho-SYK levels against the inhibitor concentration.

### Conclusion

NMS-0963 is a potent SYK inhibitor with a favorable selectivity profile. When compared to other orally available SYK inhibitors, it demonstrates high potency, similar to that of entospletinib and lanraplenib. In contrast to the non-selective nature of the first-generation inhibitor fostamatinib (R406) and the dual-target profiles of cerdulatinib (SYK/JAK) and TAK-659 (SYK/FLT3), NMS-0963, along with entospletinib, lanraplenib, and sovleplenib, represents a new generation of more selective SYK inhibitors. This enhanced selectivity may translate to an improved safety profile with fewer off-target effects. The experimental protocols provided offer a framework for the preclinical evaluation and comparison of these inhibitors. Further head-to-head studies using standardized kinase panels and cellular assays will be invaluable for a more definitive comparative assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Syk and pTyr'd: Signaling through the B cell antigen receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]



- 5. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 7. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. FastScanâ<sup>mo</sup>¢ Phospho-Syk (Tyr525/526) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [selectivity of NMS-0963 versus other orally available SYK inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378000#selectivity-of-nms-0963-versus-other-orally-available-syk-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com